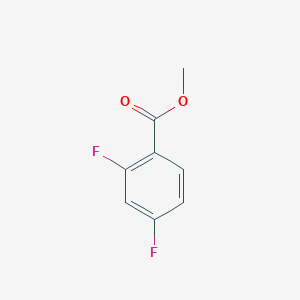
Cholecystokinin (26-33), N-alpha-hydroxysulfonyl-nle(28,31)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholecystokinin (26-33), N-alpha-hydroxysulfonyl-nle(28,31)-, commonly known as CCK, is a peptide hormone that is involved in the regulation of digestion and appetite. It is produced by the cells of the small intestine and released in response to the presence of food in the upper digestive tract. CCK acts on various organs and tissues in the body, including the pancreas, gallbladder, and brain, to stimulate the secretion of digestive enzymes and bile, and to regulate food intake.
作用機序
CCK exerts its effects by binding to specific receptors, known as CCK receptors, which are expressed on the surface of various cells in the body. The binding of CCK to its receptors triggers a cascade of intracellular signaling events, leading to the secretion of digestive enzymes and bile, and the regulation of food intake. CCK also acts on the brain to regulate mood and anxiety, and to modulate the reward pathways involved in food intake.
Biochemical and Physiological Effects:
CCK has a wide range of biochemical and physiological effects in the body. It stimulates the secretion of digestive enzymes and bile from the pancreas and gallbladder, respectively, which are essential for the breakdown and absorption of nutrients from food. CCK also regulates the motility of the gastrointestinal tract, slowing down the movement of food through the stomach and small intestine to allow for proper digestion and absorption. In addition, CCK has been shown to regulate food intake by inducing satiety, or feelings of fullness, and reducing appetite.
実験室実験の利点と制限
CCK is a widely used tool in laboratory experiments aimed at studying the regulation of digestion and food intake. Its effects on the secretion of digestive enzymes and bile can be easily measured in vitro and in vivo, making it a valuable tool for studying the physiology of the digestive system. However, the effects of CCK can be complex and context-dependent, and the interpretation of experimental results can be challenging. In addition, the use of CCK in animal studies may raise ethical concerns, as it can induce pain and discomfort in experimental animals.
将来の方向性
There are many potential future directions for research on CCK. One area of interest is the role of CCK in the regulation of mood and anxiety, and its potential as a target for the treatment of psychiatric disorders. Another area of interest is the use of CCK as a diagnostic tool for digestive disorders, such as gallstone disease and pancreatic cancer. Additionally, the development of novel CCK analogs and antagonists may provide new insights into the mechanism of action of CCK and its potential therapeutic applications.
合成法
CCK is synthesized as a precursor protein in the endocrine cells of the small intestine. The precursor protein, proCCK, is composed of 115 amino acids and undergoes post-translational processing to produce the active form of CCK. The processing involves cleavage of the proCCK protein at specific sites by proteolytic enzymes, resulting in the production of various forms of CCK, including CCK-8, CCK-33, and CCK-58.
科学的研究の応用
CCK has been extensively studied in the field of gastroenterology and neuroscience. Its role in the regulation of digestion and food intake has been the focus of many studies, and CCK has been shown to be involved in the pathophysiology of various digestive disorders, such as gallstone disease and pancreatic cancer. CCK has also been implicated in the regulation of mood and anxiety, and has been studied as a potential target for the treatment of psychiatric disorders.
特性
CAS番号 |
105483-63-4 |
|---|---|
分子式 |
C51H64N10Na2O19S2 |
分子量 |
1231.2 g/mol |
IUPAC名 |
disodium;(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-carboxy-2-(sulfoamino)propanoyl]amino]-3-(4-sulfonatooxyphenyl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C51H66N10O19S2.2Na/c1-3-5-15-34(52)45(67)54-28-42(62)55-39(24-31-27-53-35-17-11-10-14-33(31)35)47(69)56-36(16-6-4-2)46(68)59-40(25-43(63)64)48(70)57-37(22-29-12-8-7-9-13-29)49(71)60-50(72)38(23-30-18-20-32(21-19-30)80-82(77,78)79)58-51(73)41(26-44(65)66)61-81(74,75)76;;/h7-14,17-21,27,34,36-41,53,61H,3-6,15-16,22-26,28,52H2,1-2H3,(H,54,67)(H,55,62)(H,56,69)(H,57,70)(H,58,73)(H,59,68)(H,63,64)(H,65,66)(H,60,71,72)(H,74,75,76)(H,77,78,79);;/q;2*+1/p-2/t34-,36-,37-,38-,39-,40-,41-;;/m0../s1 |
InChIキー |
WXGJISIWGBRQND-IGSKUJGWSA-L |
異性体SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)[O-])NC(=O)[C@H](CC(=O)O)NS(=O)(=O)O)N.[Na+].[Na+] |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)[O-])C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)[O-])NC(=O)C(CC(=O)O)NS(=O)(=O)O)N.[Na+].[Na+] |
正規SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)[O-])C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)[O-])NC(=O)C(CC(=O)O)NS(=O)(=O)O)N.[Na+].[Na+] |
その他のCAS番号 |
105483-63-4 |
同義語 |
CCK (26-33), N-alpha-hydroxysulfonyl-norleucyl(28,31)- CCK(26-33), OHSO-Nle(28,31)- cholecystokinin (26-33), N-alpha-hydroxysulfonyl-Nle(28,31)- cholecystokinin (26-33), N-alpha-hydroxysulfonyl-norleucine(28,31)- N-alpha-hydroxysulfonyl-28,31-Nle-cholecystokinin (26-33) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







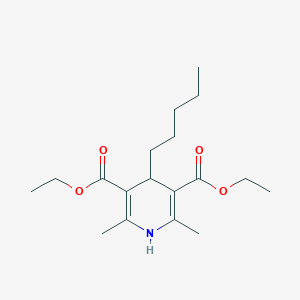

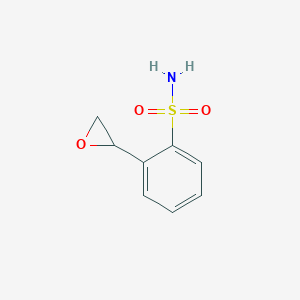
![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)
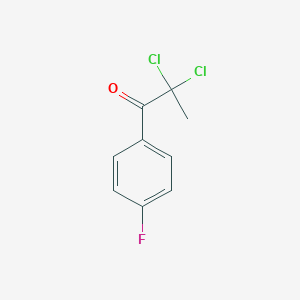
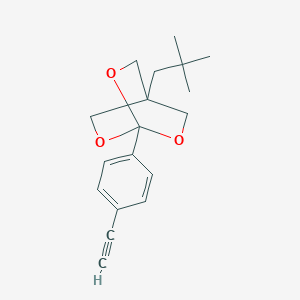
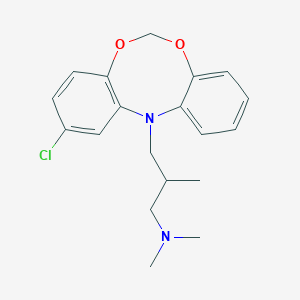

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
